molecular formula C₁₉H₁₈D₈N₆O₉S₃ B1146652 Cefepime D8 Sulfate CAS No. 131857-33-5

Cefepime D8 Sulfate

Número de catálogo: B1146652
Número CAS: 131857-33-5
Peso molecular: 586.69
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefepime D8 Sulfate is a deuterium-labeled analogue of Cefepime sulfate, a fourth-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Cefepime. The deuterium labeling allows for precise tracking and quantification in various biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cefepime D8 Sulfate involves the incorporation of deuterium atoms into the Cefepime molecule. This is typically achieved through a series of organic reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in specialized facilities equipped to handle isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Cefepime D8 Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Cefepime D8 sulfate is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of cefepime. Deuterated compounds provide a unique advantage in mass spectrometry due to their distinct isotopic signatures, allowing for precise quantification.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2 hours
Volume of distribution0.3 L/kg
Clearance0.5 L/h/kg
BioavailabilityIV: 100%
MetabolismMinimal hepatic

Drug Metabolism Studies

Research involving this compound has focused on its metabolic pathways, particularly in understanding how renal impairment affects drug clearance and toxicity. Studies have shown that elevated levels of cefepime can lead to neurotoxicity, especially in patients with compromised renal function.

Case Study: Neurotoxicity Assessment
A study reported a case where a patient with chronic renal insufficiency developed encephalopathy while on cefepime therapy. Post-discontinuation of the drug, symptoms resolved, highlighting the importance of monitoring drug levels in vulnerable populations .

Analytical Method Development

This compound is also employed in developing analytical methods for detecting cefepime in clinical samples. The use of deuterated standards improves the accuracy and reliability of assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Analytical Methods Using this compound

MethodDetection LimitApplication
LC-MS/MS1 ng/mLPlasma concentration monitoring
HPLC5 ng/mLUrine analysis
NMR SpectroscopyQualitativeStructural elucidation

Clinical Implications

The clinical implications of utilizing this compound extend to optimizing dosing regimens and minimizing adverse effects. Research indicates that careful monitoring of cefepime levels can prevent neurotoxic events, particularly in patients with renal impairment .

Mecanismo De Acción

Cefepime D8 Sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This inhibition disrupts cell wall formation, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentration and distribution is crucial .

Actividad Biológica

Cefepime D8 Sulfate is a deuterated analog of cefepime, a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated neurotoxicity, supported by data tables and case studies.

This compound exhibits a bactericidal mode of action similar to other beta-lactam antibiotics. It acts by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting transpeptidation, which is crucial for peptidoglycan synthesis. This disruption leads to cell lysis and death of susceptible bacteria. The compound's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria and provides stability against various beta-lactamases, making it effective against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution. Key parameters include:

Parameter Value
Volume of Distribution18.0 L
Protein Binding~20%
Total Body Clearance120 mL/min
Half-Life2 hours

This compound has demonstrated a high volume of distribution in pediatric patients (0.3 L/kg) and minimal hepatic metabolism (<1%), primarily excreted unchanged through the kidneys .

Clinical Efficacy

This compound is particularly effective against a range of pathogens, including:

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

A systematic review indicated that achieving a free drug concentration above the minimum inhibitory concentration (MIC) for at least 68% to 74% of the dosing interval significantly correlates with improved survival rates in patients with Gram-negative bloodstream infections (GNBSI) treated with cefepime .

Case Studies

  • Neurotoxicity Cases:
    A study reported five cases of cefepime-induced encephalopathy in patients with renal impairment. Symptoms included confusion and altered mental status, often resolving after discontinuation of the drug. Notably, 73% exhibited EEG abnormalities, underscoring the importance of monitoring renal function during treatment .
  • Efficacy in Severe Infections:
    In a cohort study involving patients with complicated infections, cefepime demonstrated higher survival odds when serum concentrations were maintained above therapeutic thresholds. Patients receiving combination therapy had improved outcomes compared to those treated with cefepime alone .

Adverse Effects

While generally well-tolerated, cefepime can cause neurotoxic effects, particularly in patients with renal dysfunction or those receiving higher doses than recommended. Common adverse effects include:

  • Confusion
  • Myoclonus
  • Seizures

Monitoring renal function and adjusting dosages accordingly is critical to mitigate these risks .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-XWGFBCJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.